1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea
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Overview
Description
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a naphthalene ring and a pyridine ring, connected through a thiourea linkage
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 1-naphthylamine with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The naphthalene and pyridine rings contribute to the compound’s ability to intercalate with DNA or interact with proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar compounds to 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea include:
1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea: This compound differs by having an oxygen atom instead of sulfur in the thiourea group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring and a phosphonate group, offering different chemical properties and applications.
The uniqueness of this compound lies in its thiourea linkage, which imparts distinct reactivity and binding properties compared to its urea analogs and other related compounds.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPGYPHTHCBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358311 |
Source
|
Record name | STK134491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56914-08-0 |
Source
|
Record name | STK134491 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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